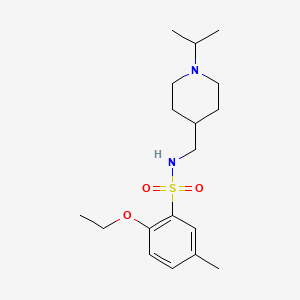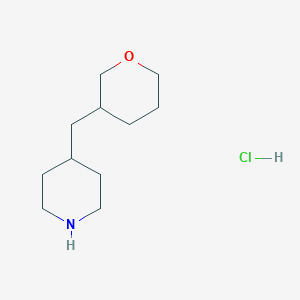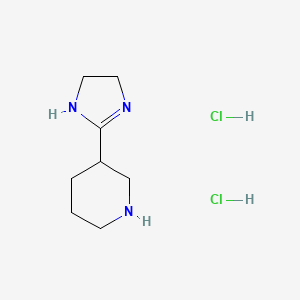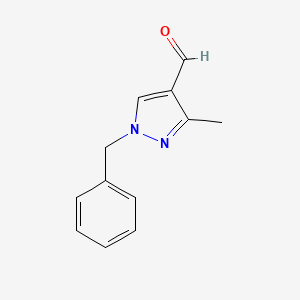
1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the linear formula C12H12O1N2 . It is used in research, development, and production in the life science industry .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde consists of a benzyl group attached to the 1-position of a 3-methyl-1H-pyrazole ring, with a carbaldehyde group at the 4-position .Physical And Chemical Properties Analysis
1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 200.24 . The InChI code is 1S/C12H12N2O/c1-10-12(9-15)8-14(13-10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 .Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Applications
The synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives has shown significant antioxidant and anti-inflammatory activities. These derivatives were synthesized through a series of chemical reactions, starting from substituted acetophenones condensed with hydrazides, followed by cyclization. The compounds exhibited potent antioxidant activity compared to standard antioxidants and showed significant anti-inflammatory activity in comparison to the standard drug diclofenac sodium (Bono Naga Sudha, N. Subbaiah, & Manchala Mahalakshmi, 2021).
Synthesis of Novel Heterocycles
Research into 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor for synthesizing novel heterocycles has been reported. These heterocycles were synthesized through facile reactions with various compounds, demonstrating the versatility of pyrazole-based compounds in creating new molecular structures with potential application in drug development (Mohammed A. Baashen, B. F. Abdel-Wahab, & G. El‐Hiti, 2017).
Antiproliferative Activity
A series of new 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their benzimidazole derivatives were synthesized and evaluated for their potential antiproliferative activities against cancer cell lines. This research highlights the application of pyrazole-based compounds in the development of new anticancer agents (D. Ashok et al., 2020).
Green Chemistry Approaches
Studies on the synthesis of benzofuran pyrazole heterocycles using green chemistry approaches, such as microwave-assisted synthesis, have been reported. These studies focus on the development of environmentally friendly methods for synthesizing compounds with analgesic and anti-inflammatory activities, showcasing the potential of pyrazole derivatives in medicinal chemistry (R. Kenchappa & Y. Bodke, 2020).
Nonlinear Optical Properties
Pyrazole-based compounds have been investigated for their potential as nonlinear optical (NLO) materials. Research on pyrazole-based D-π-A derivatives has shown large Stokes shifts and solid-state emissions, indicating their usefulness in optical applications (Sandip K. Lanke & N. Sekar, 2016).
Antimicrobial Activity
The synthesis and characterization of chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, have shown antimicrobial activity against a range of bacteria and fungi. This research underscores the application of pyrazole compounds in developing new antimicrobial agents (A. Hamed et al., 2020).
Propiedades
IUPAC Name |
1-benzyl-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-12(9-15)8-14(13-10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGCJKNIMOLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

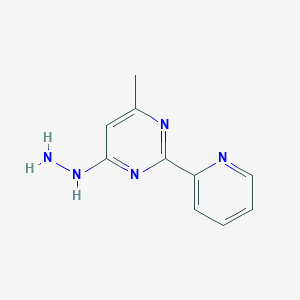
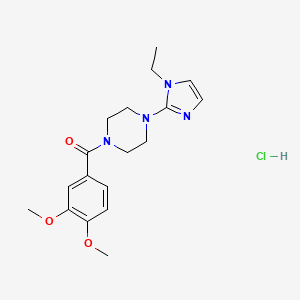
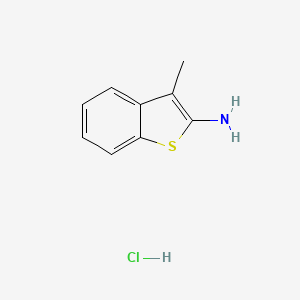
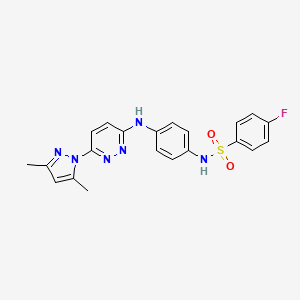
![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2842910.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2842915.png)
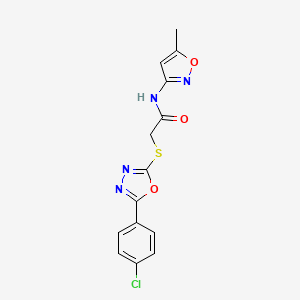
![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)
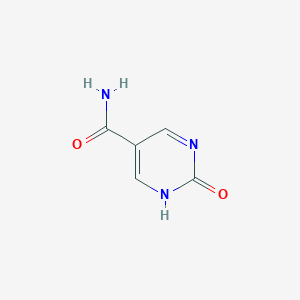
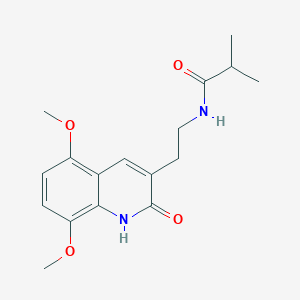
![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)
